7-ethyl-N-(1H-indazol-6-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
Properties
IUPAC Name |
7-ethyl-N-(1H-indazol-6-yl)-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-3-14-10(2)20-18-23(17(14)25)8-12(9-26-18)16(24)21-13-5-4-11-7-19-22-15(11)6-13/h4-7,12H,3,8-9H2,1-2H3,(H,19,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYELAAXRBCTEPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=CC4=C(C=C3)C=NN4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that integrates several functional groups typical of biologically active compounds. The presence of the indazole moiety is particularly notable, as indazoles are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.
Chemical Formula
- Molecular Formula: C₁₈H₁₈N₄O₂S
- Molecular Weight: 358.43 g/mol
Research indicates that compounds similar to 7-ethyl-N-(1H-indazol-6-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide may exert their effects through various mechanisms:
- Inhibition of Enzymatic Pathways: Many indazole derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways: These compounds can interact with signaling pathways such as the MAPK/ERK pathway, which is crucial in regulating cell growth and differentiation.
- Antioxidant Activity: Some studies suggest that these compounds may possess antioxidant properties that help mitigate oxidative stress in cells.
Anticancer Activity
Indazole derivatives have been extensively studied for their anticancer properties. For instance:
- Case Study 1: A study demonstrated that a related indazole compound inhibited the proliferation of A431 vulvar epidermal carcinoma cells by inducing apoptosis and cell cycle arrest at the G2/M phase. The mechanism involved downregulation of cyclin B1 and upregulation of p53 expression.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Indazole Derivative A | A431 | 5.0 | Apoptosis induction |
| Indazole Derivative B | MCF-7 | 10.0 | Cell cycle arrest |
Antimicrobial Activity
There is emerging evidence that compounds in this class may also exhibit antimicrobial activity. For example:
- Case Study 2: Research on similar compounds indicated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membrane integrity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of any new compound:
- Absorption: The compound shows good solubility in organic solvents but limited solubility in water.
- Distribution: Predicted to distribute widely in tissues due to its lipophilic nature.
- Metabolism: Likely metabolized via cytochrome P450 enzymes; however, specific metabolic pathways require further investigation.
- Toxicity: Preliminary studies indicate low toxicity profiles with no significant adverse effects observed at therapeutic doses.
Comparison with Similar Compounds
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (–11, 13)
- Core Structure : Thiazolo[3,2-a]pyrimidine fused ring system.
- Key Differences : The target compound replaces the thiazole ring with a thiazine ring, introducing additional nitrogen and altering ring puckering. The pyrimidine ring in this analog adopts a flattened boat conformation, with C5 deviating by 0.224 Å from the mean plane .
- Substituents : A benzylidene group at position 2 and a phenyl group at position 5 contrast with the target’s indazole-carboxamide and ethyl/methyl groups.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Core Structure : Imidazo[1,2-a]pyridine fused system.
- Substituents: Nitrophenyl and cyano groups may enhance electron-withdrawing effects, whereas the target’s indazole-carboxamide could improve hydrogen-bonding capacity .
Functional Group and Pharmacophore Analysis
2-R5-oxo-5H-6-Carboxamind-7-Phenyl-1,3,4-thiadiazolo-(3,2-a) Pyrimidine ()
- Functional Groups : Carboxamide at position 6 and a thiadiazole ring.
- Thiadiazole (in this analog) vs. thiazine (target) introduces differences in ring size and electronic properties.
- Synthesis : Both compounds utilize amine reactions for carboxamide formation, suggesting shared synthetic pathways .
Crystallographic and Conformational Insights
- Ring Puckering : The pyrimidine ring in thiazolo[3,2-a]pyrimidine derivatives () exhibits puckering amplitudes (e.g., q = 0.224 Å) that influence molecular packing and intermolecular interactions. Similar puckering is expected in the target compound’s tetrahydropyrimido-thiazine system .
- Intermolecular Interactions : C—H···O hydrogen bonds in create chains along the c-axis, a feature likely relevant to the target’s carboxamide group .
Structural and Physicochemical Comparison Table
Critical Analysis of Substituent Effects
- Indazole-Carboxamide : The indazole moiety’s aromaticity and hydrogen-bonding capacity (via NH groups) contrast with the electron-withdrawing nitrophenyl group in , suggesting divergent biological target affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
